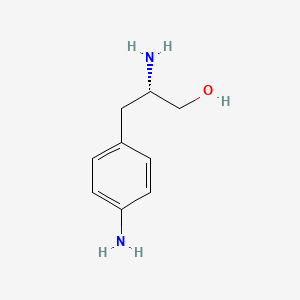
(S)-2-amino-3-(4-aminophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
Zolmitriptan Production
One of the prominent applications of (S)-2-amino-3-(4-aminophenyl)propan-1-ol is in the synthesis of zolmitriptan, a medication used to treat migraines. The compound acts as an intermediate in the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a precursor to zolmitriptan. The process involves an improved method that enhances yield and safety by using non-toxic reagents instead of phosgene .
Table 1: Comparison of Synthesis Methods for Zolmitriptan
| Method | Reagents Used | Yield (%) | Safety Considerations |
|---|---|---|---|
| Traditional | Phosgene | 17% | Highly toxic |
| Improved | Dialkyl carbonates | 40% | Non-toxic, safer |
Neuropharmacological Research
This compound has been investigated for its potential neuroprotective effects. Research indicates that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of this compound derivatives in animal models of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and oxidative stress markers, suggesting potential therapeutic benefits .
Anticancer Research
Recent investigations have also focused on the anticancer properties of compounds derived from this compound. Certain derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Table 2: Anticancer Activity of Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Derivative A | Breast Cancer | Apoptosis induction | |
| Derivative B | Lung Cancer | Cell cycle arrest |
Synthesis of Chiral Amines
The compound is also utilized in the synthesis of various chiral amines, which are essential components in many pharmaceuticals. The enantiomeric forms produced from this compound can be selectively synthesized for use in drug formulations that require specific stereochemistry to enhance efficacy and reduce side effects.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,10-11H2/t9-/m0/s1 |
Clé InChI |
GMTRSZXBNADBMK-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CO)N)N |
SMILES canonique |
C1=CC(=CC=C1CC(CO)N)N |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















